2-Iodocinnamic acid

CAS No.: 90276-19-0

Cat. No.: VC8475005

Molecular Formula: C9H7IO2

Molecular Weight: 274.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90276-19-0 |

|---|---|

| Molecular Formula | C9H7IO2 |

| Molecular Weight | 274.05 g/mol |

| IUPAC Name | (E)-3-(2-iodophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ |

| Standard InChI Key | SBCFNNJYIXFMFS-AATRIKPKSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)I |

| SMILES | C1=CC=C(C(=C1)C=CC(=O)O)I |

| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)I |

Introduction

Chemical Identity and Structural Features

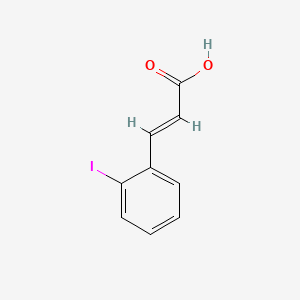

2-Iodocinnamic acid is an α,β-unsaturated carboxylic acid derivative characterized by an iodine atom substituted at the α-position relative to the carboxylic acid group. Its molecular structure comprises a cinnamic acid backbone (phenylpropenoic acid) with iodine replacing a hydrogen atom on the α-carbon (Figure 1). Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₇IO₂ | |

| Molecular weight | 274.055 g/mol | |

| Exact mass | 273.949 Da | |

| Partition coefficient (LogP) | 2.547 | |

| Polar surface area (PSA) | 37.3 Ų |

The iodine atom’s electronegativity (2.66) and large atomic radius impart distinct electronic and steric effects, influencing both reactivity and intermolecular interactions .

Synthetic Methodologies and Optimization

Iodine-Mediated α-Iodination

A landmark study demonstrated the use of molecular iodine (I₂) as a catalyst for synthesizing iodinated heterocycles, providing insights applicable to α-iodocinnamic acid derivatives. Under micellar catalysis (10 mol% SDS in water), acetophenone derivatives underwent oxidative cyclocondensation with 2-aminopyridines, achieving yields up to 89% . Key reaction parameters include:

Notably, attempts to iodinate acetophenone directly using N-iodosuccinimide (NIS) in aqueous media failed, underscoring iodine’s unique role in facilitating enamine tautomerization .

Solid-Phase Synthesis

Alternative routes involve Heck coupling between iodobenzene derivatives and acrylic acid, though yields remain moderate (50–65%) due to competing dehalogenation .

Spectroscopic Characterization and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) studies of substituted cinnamic acids reveal characteristic fragmentation pathways:

-

Primary cleavage: Loss of CO₂ (44 Da) from the molecular ion [M]⁺, forming [C₈H₇I]⁺ (m/z 230.94).

-

Secondary fragmentation: Elimination of HI (128 Da) yielding [C₈H₆O₂]⁺ (m/z 146.04) .

Comparative analysis of ortho-, meta-, and para-substituted analogs shows meta-iodo derivatives exhibit enhanced stability during electron impact ionization, attributed to reduced steric strain .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

2-Iodocinnamic acid serves as a precursor to zolimidine analogs—antiulcer agents. Gram-scale synthesis under micellar conditions achieved 81% yield with an E-factor of 0.75, outperforming traditional methods (E-factors 3.21–93.15) .

Materials Science

Thin films of poly(2-iodocinnamate) exhibit anomalous fluorescence quenching, making them candidates for organic light-emitting diodes (OLEDs) .

Future Research Directions

-

Catalytic asymmetric iodination: Developing chiral catalysts for enantioselective synthesis.

-

Photodynamic therapy: Exploring iodocinnamate-metal complexes as photosensitizers.

-

Green chemistry: Optimizing microwave-assisted reactions in ionic liquid media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume